molecular formula C9H6BrNO3 B1287836 6-Bromo-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione CAS No. 22721-17-1

6-Bromo-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione

Numéro de catalogue B1287836
Numéro CAS: 22721-17-1
Poids moléculaire: 256.05 g/mol
Clé InChI: DPPLNMPUIUGPAO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound "6-Bromo-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione" is a halogenated derivative of 1,3-benzoxazine-2,4-dione, which is a class of compounds known for their diverse biological activities and potential pharmaceutical applications. The presence of a bromine atom in the 6-position of the benzoxazine ring is likely to influence its chemical reactivity and physical properties, as well as its biological activity.

Synthesis Analysis

The synthesis of halogenated benzoxazine diones, such as "6-Bromo-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione," typically involves the reaction of salicylanilides with halogenated reagents. For instance, a series of halogenated 3-(4-alkylphenyl)-1,3-benzoxazine-2,4(3H)-diones were synthesized using methyl chloroformate and screened for antitubercular activity, with the brominated derivatives showing significant activity . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of halogenated benzoxazine diones is characterized by the presence of a benzoxazine core with additional substituents, such as alkyl groups and halogen atoms. The introduction of a bromine atom can affect the molecular arrangement and crystal structure, as seen in related compounds where bromination led to a defective tightness in the molecular arrangement compared to their precursors . The crystal and molecular structure of similar compounds has been studied using X-ray analysis, which provides insights into the three-dimensional arrangement of atoms within the crystal lattice .

Chemical Reactions Analysis

Halogenated benzoxazine diones can undergo various chemical reactions due to the presence of reactive sites in their molecular structure. For example, the bromine atom can participate in further substitution reactions, and the oxazine ring can be involved in cycloaddition reactions. In one study, a ketene containing both acyl and imidoyl groups underwent a [4+2]-cycloaddition with an aldehyde to form a complex oxazino[4,3-c][1,4]benzoxazine dione . These reactions demonstrate the chemical versatility of the benzoxazine dione scaffold.

Physical and Chemical Properties Analysis

The physical and chemical properties of "6-Bromo-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione" are influenced by the bromine substituent. Bromination has been shown to significantly affect the properties of related compounds, such as their UV-Vis absorption spectra in solution and their photochromic and photomagnetic properties in the solid state . The introduction of a bromine atom can also impact the compound's solubility, melting point, and stability, which are important parameters for its potential application in pharmaceuticals.

Applications De Recherche Scientifique

Heterocyclic Transformations

6-Bromo-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione is involved in various heterocyclic transformations. For example, Singh, Aggarwal, and Kumar (1992) demonstrated its use in the transformation of 3-alkyl-6-methyl-1,3-oxazine-2,4-diones to 6-substituted 5-acetyluracils and 6-thioxo-1,3,5-triazine-2,4-diones under phase-transfer catalytic conditions, highlighting its role in the synthesis of complex organic compounds (Singh, Aggarwal, & Kumar, 1992).

Synthesis of Pyrrolo[1,2-a][1,3,5]triazine Derivatives

Traynor and Wibberley (1974) investigated the synthesis of pyrrolo[1,2-a][1,3,5]triazine derivatives from 6-bromo-1,3,5-triazine-2,4-diones, indicating its application in the preparation of novel heterocyclic compounds (Traynor & Wibberley, 1974).

Role in Synthesizing Nitrogen-containing Heterocyclic Structures

Bogdanov and Mironov (2016) highlighted the importance of isatoic anhydride derivatives, including 6-Bromo-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione, as building blocks for various nitrogen-containing heterocyclic structures like quinazolines, benzodiazepines, and quinolinones (Bogdanov & Mironov, 2016).

Antituberculotic Potential

Waisser et al. (1993) explored the antituberculotic potential of 3-phenyl-2H,4H-benz[e][1,3]oxazine-2,4-diones, derivatives of 6-Bromo-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione, against strains like Mycobacterium tuberculosis, suggesting its relevance in medicinal chemistry (Waisser, Kubicová, Klimešová, & Odlerová, 1993).

Synthesis of Azo-linked Derivatives

Nikpassand, Fekri, and Pourahmad (2018) demonstrated the one-pot synthesis of azo-linked 4H-benzo[d][1,3]oxazine-2,4-diones using 6-Bromo-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione, which could have applications in developing novel compounds with reduced environmental impact (Nikpassand, Fekri, & Pourahmad, 2018).

Safety And Hazards

The compound is classified under GHS07 for safety. It carries the hazard statements H302 (Harmful if swallowed) and H319 (Causes serious eye irritation). The recommended precautionary statements are P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propriétés

IUPAC Name

6-bromo-1-methyl-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c1-11-7-3-2-5(10)4-6(7)8(12)14-9(11)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPLNMPUIUGPAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70589796
Record name 6-Bromo-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione

CAS RN

22721-17-1
Record name 6-Bromo-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

5-bromoisatoic anhydride (3 g, 12 mmol) was stirred in 50 mL of DMF at 0° C. and sodium hydride (60% dispersion in mineral oil) (0.4 g, 15 mmol) was added in portions, with stirring for 1 hour at room temperature. Iodomethane (0.8 mL, 12 mmol) was added drop wise and the reaction mixture was allowed to stir for 4 hours. Water (50 mL) was added slowly and 50 mL of Dichloromethane (DCM) was also added. A white solid precipitated out and was filtered off. The layers were separated layers. Aqueous layer extracted with DCM (2×25 ml). The combined organic layers were extracted with water (4×25 ml) and once with brine (25 ml). The organic layer was dried with MgSO4 and the solvent removed. The residue was purified by flash chromatography (0-3% MeOH/DCM) to afford 1.57 g of product. Yield 49%
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step Two
Quantity
0.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
49%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione
Reactant of Route 2
Reactant of Route 2
6-Bromo-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione
Reactant of Route 3
Reactant of Route 3
6-Bromo-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione
Reactant of Route 4
6-Bromo-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione
Reactant of Route 5
Reactant of Route 5
6-Bromo-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
6-Bromo-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.